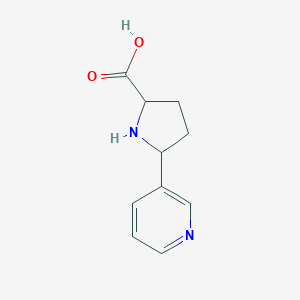

Nornicotin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nornicotine-2-carboxylic acid can be synthesized through multiple steps involving esterification, condensation, hydrolysis, decarboxylation, and reduction processes. For instance, dl-Nornicotine-2′-14C was synthesized from nicotinic acid (carboxyl-14C) through a four-step process involving esterification with diazomethane, condensation with 3-lithio-N-trimethylsilyl-2-pyrrolidone, hydrolysis, and decarboxylation in concentrated hydrochloric acid, followed by reduction to yield nornicotine-2′-14C (Hu, Bondinell, & Hoffmann, 1974). Another approach involved reductive aminocyclization of a 1,4-ketoaldehyde with an aminosugar, followed by acidic hydrolysis (Loh, Zhou, Li, & Sim, 1999).

Molecular Structure Analysis

The molecular structure of nornicotine-2-carboxylic acid involves a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group substituting one of the hydrogen atoms. This structure is crucial for its reactivity and interaction with biological systems. Studies on related molecules, such as 6-aminonicotinic acid, provide insights into the potential reactivity and applications of nornicotine-2-carboxylic acid derivatives (Feng, Huang, Liu, & Wang, 2010).

Chemical Reactions and Properties

Nornicotine-2-carboxylic acid and its derivatives participate in various chemical reactions, including aldol reactions, carboxylation, and amidation. These reactions are significant for the synthesis of pharmaceuticals and other organic compounds. For example, nornicotine has been shown to catalyze aldol reactions under specific conditions, demonstrating its potential as a catalyst in organic synthesis (Dickerson, Lovell, Meijler, Noodleman, & Janda, 2004).

Wissenschaftliche Forschungsanwendungen

1. Genetische Manipulation der Nikotinproduktion im Tabak Nornicotin, ein Vorläufer eines krebserregenden tabak-spezifischen Nitrosamins, ist ein Ziel für die Reduktion von Alkaloiden in Tabakzuchtprogrammen . Nornicotin wird aus Nikotin durch Demethylierung gebildet, die von CYP82Es katalysiert wird . Die Störung von drei CYP82E-Genen reduzierte den Nornicotin-Gehalt im Tabak deutlich . Dies dient als ein hervorragendes Beispiel für die pflanzliche Stoffwechseltechnik mit tiefgreifenden sozialen Auswirkungen .

2. Nikotinbiosynthese und -regulation im Tabak Molekulare Analysen der Nikotinbiosynthese, insbesondere der an der Pyrrolidin- und Pyridinbildung beteiligten Schritte, deuten darauf hin, dass dieser spezialisierte Weg durch wiederholte Duplizierung primärer Wege entstanden ist, gefolgt von der Rekrutierung der Stoffwechselgene in ein Regulon . Dieser Weg umfasst die Produktion von Nikotin und seinen Derivaten, wie z. B. Nornicotin .

Anwendungen in der organischen Synthese

Obwohl spezifische Anwendungen von Nornicotin-2-carbonsäure in der organischen Synthese in den Quellen nicht direkt erwähnt werden, werden Carbonsäuren und ihre Derivate bei der Herstellung von Polymeren, Biopolymeren, Beschichtungen, Klebstoffen und pharmazeutischen Arzneimitteln eingesetzt . Sie können auch als Lösungsmittel, Lebensmittelzusatzstoffe, antimikrobielle Mittel und Aromen verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Nornicotine-2-carboxylic Acid is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors modulate specific aspects of learning and memory . Among different subtypes of nAChRs, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine .

Mode of Action

Nornicotine-2-carboxylic Acid interacts with its targets, the nAChRs, causing changes in neuronal excitability and cell signaling mechanisms . The molecule’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .

Biochemical Pathways

Nornicotine-2-carboxylic Acid is formed from nicotine through demethylation catalyzed by CYP82Es . This specialized pathway evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon . ERF transcription factors upregulate nearly the entire series of nicotine metabolic and transport genes .

Pharmacokinetics

It is known that after systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including nornicotine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The durable presence of Nornicotine-2-carboxylic Acid in the brain may mediate some of the neuroprotective effects of nicotine . A study showed that α7 receptors are responsive to nornicotine, and the action at the receptors of this nicotine metabolite leads to improved cognition and attention .

Action Environment

The action environment of Nornicotine-2-carboxylic Acid is influenced by various factors. For instance, suppressing nornicotine formation is an effective strategy to restrict NNN generation . Nitrate is a nitrosating agent that contributes to TSNA formation. Therefore, in addition to reducing precursor alkaloids, lowering nitrate levels in tobacco leaves is a promising strategy to reduce the formation of these carcinogens .

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3562-11-6 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)